N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a complex organic compound with a unique structure that combines biphenyl, triazole, and hydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Biphenyl Moiety: This can be achieved through Suzuki coupling reactions between a halogenated biphenyl and a boronic acid derivative.
Synthesis of the Triazole Ring: The triazole ring is often synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Thioacetohydrazide Formation: This involves the reaction of a thioester with hydrazine to form the thioacetohydrazide intermediate.
Final Coupling: The final step involves the condensation of the biphenyl and triazole intermediates with the thioacetohydrazide under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Hydrazine derivatives and reduced triazole compounds.
Substitution: Functionalized biphenyl and triazole derivatives.
Scientific Research Applications
N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: The compound can be used as a precursor for the synthesis of other complex organic molecules, including polymers and dyes.
Mechanism of Action
The mechanism of action of N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide depends on its specific application:
Antimicrobial Activity: The compound may inhibit microbial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Material Properties: The compound’s ability to form stable complexes with metals can influence its electronic and optical properties, making it useful in materials science.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
- N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
- N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Uniqueness
N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is unique due to its specific combination of biphenyl, triazole, and hydrazide moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H27N5O2S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C27H27N5O2S/c1-4-32-26(23-14-16-24(34-3)17-15-23)30-31-27(32)35-18-25(33)29-28-19(2)20-10-12-22(13-11-20)21-8-6-5-7-9-21/h5-17H,4,18H2,1-3H3,(H,29,33)/b28-19+ |
InChI Key |
PEPFZFVHDZKFIZ-TURZUDJPSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.